

Physical and chemical properties of N-acetyl-S-trityl-L-cysteine

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N-acetyl-S-trityl-L-cysteine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-S-trityl-L-cysteine is a protected derivative of the amino acid L-cysteine, featuring an N-acetyl group and a bulky S-trityl group. This modification of the cysteine molecule enhances its stability and modulates its reactivity, making it a valuable tool in various scientific disciplines, including drug development, biochemical research, and peptide synthesis. The trityl group provides robust protection for the thiol functionality, preventing oxidation and unwanted side reactions, while the N-acetyl group can influence the compound's biological activity and physical properties. This technical guide provides an in-depth overview of the physical and chemical properties of N-acetyl-S-trityl-L-cysteine, detailed experimental protocols for its synthesis and deprotection, and an exploration of its potential biological significance.

Physical and Chemical Properties

N-acetyl-S-trityl-L-cysteine is a white to off-white powder.^[1] The introduction of the bulky, non-polar trityl group significantly impacts its solubility profile compared to its parent molecule, N-acetyl-L-cysteine. While N-acetyl-L-cysteine is soluble in water and polar organic solvents, N-acetyl-S-trityl-L-cysteine is expected to exhibit increased solubility in organic solvents and

reduced solubility in aqueous solutions. Precise quantitative solubility data in common laboratory solvents remains to be extensively published. For the related compound S-trityl-L-cysteine, solubility in methanol is approximately 1 mg/mL, and it is slightly soluble in DMSO.[2][3]

A summary of the key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₂₃ NO ₃ S	[1][4]
Molecular Weight	405.52 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	105 - 108 °C	[1]
Optical Rotation	[α] ²⁰ /D = +28 ± 2° (c=1 in DMF)	[1]
Purity	≥ 98% (HPLC)	[1]
Storage Conditions	0 - 8 °C	[1]
CAS Number	27486-87-9	[1][4]

Experimental Protocols

Synthesis of N-acetyl-S-trityl-L-cysteine

A common method for the synthesis of N-acetyl-S-trityl-L-cysteine involves the N-acetylation of S-trityl-L-cysteine. The following protocol is adapted from a procedure for the synthesis of the methyl ester derivative and can be applied to the free acid.

Materials:

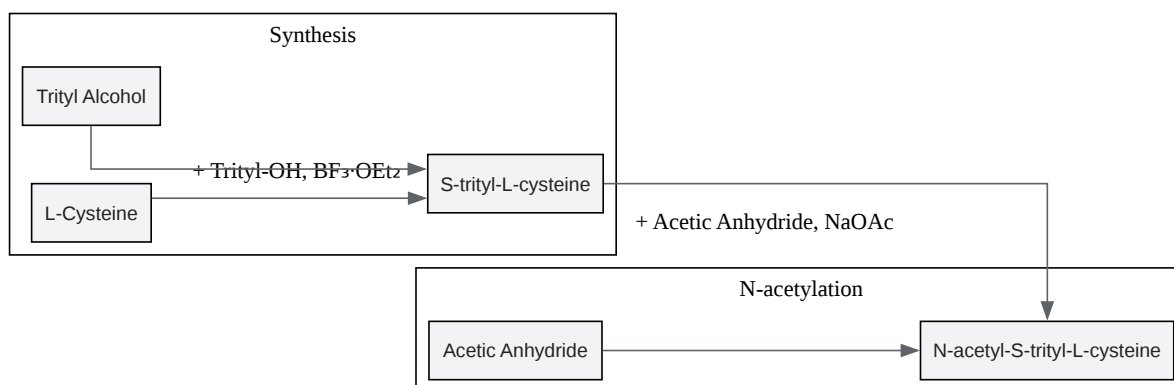
- S-trityl-L-cysteine
- Acetic anhydride
- Sodium acetate

- Chloroform (CHCl_3)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triethylsilane (Et_3SiH)
- Methanol (MeOH)
- Thionyl chloride (SOCl_2)
- Standard laboratory glassware and equipment

Procedure:

- Preparation of S-trityl-L-cysteine (if not commercially available): S-trityl-L-cysteine can be prepared by reacting L-cysteine with trityl alcohol in the presence of a Lewis acid like boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) in acetic acid.
- N-acetylation:
 - Dissolve S-trityl-L-cysteine in a suitable organic solvent such as chloroform.
 - Add sodium acetate and acetic anhydride to the solution.
 - Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
 - Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na_2SO_4) and evaporation of the solvent under reduced pressure.
 - The crude product can be purified by column chromatography or recrystallization.

A schematic representation of the synthesis workflow is provided below.



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Synthesis of N-acetyl-S-trityl-L-cysteine.

Deprotection of the S-trityl Group

The removal of the S-trityl group is typically achieved under acidic conditions.

Materials:

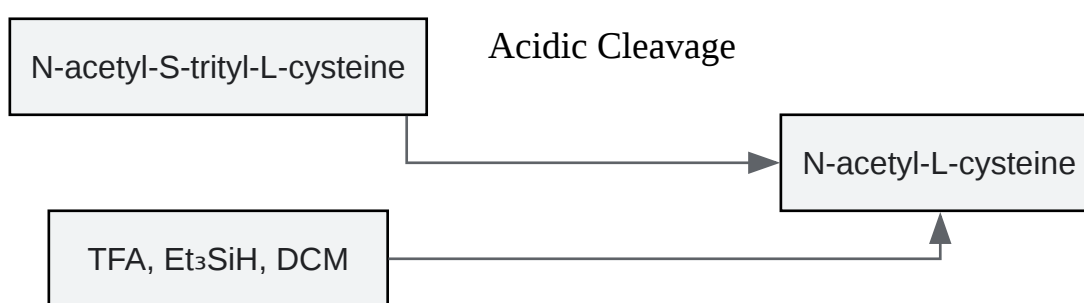
- N-acetyl-S-trityl-L-cysteine
- Trifluoroacetic acid (TFA)
- Triethylsilane (Et_3SiH) or other scavengers
- Dichloromethane (DCM)

Procedure:

- Dissolve N-acetyl-S-trityl-L-cysteine in dichloromethane.
- Cool the solution in an ice bath.

- Add triethylsilane (as a scavenger to trap the trityl cation) followed by the dropwise addition of trifluoroacetic acid.
- Stir the reaction mixture at 0°C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, the solvent and excess TFA can be removed under reduced pressure to yield the deprotected product, N-acetyl-L-cysteine.

The workflow for the deprotection is illustrated in the following diagram.



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Deprotection of the S-trityl group.

Spectral Data

Detailed spectral data for N-acetyl-S-trityl-L-cysteine is not readily available in public databases. However, characteristic spectral features can be inferred from its structural components and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-acetyl-S-trityl-L-cysteine is expected to show characteristic signals for the acetyl group (a singlet around 2.0 ppm), the protons of the cysteine backbone, and the aromatic protons of the trityl group (in the range of 7.2-7.5 ppm). For comparison, the ¹H NMR spectrum of N-acetyl-L-cysteine in DMSO-d₆ shows a singlet for the acetyl protons at 1.885 ppm, and multiplets for the cysteine backbone protons.[5]

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum would display signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the aliphatic carbons of the cysteine backbone, and the aromatic carbons of the trityl group. The chemical shifts for the carbons in N-acetyl-L-cysteine have been reported, which can serve as a reference.^[6]

Infrared (IR) Spectroscopy

The IR spectrum of N-acetyl-S-trityl-L-cysteine is expected to exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, the O-H and C=O stretching of the carboxylic acid group, and the aromatic C-H and C=C stretching of the trityl group. The IR spectrum of N-acetyl-L-cysteine shows characteristic peaks for N-H stretching ($3200\text{--}3359\text{ cm}^{-1}$), O-H stretching ($3200\text{--}3600\text{ cm}^{-1}$), and C=O stretching of the amide ($1571\text{--}1600\text{ cm}^{-1}$).^[7]

Mass Spectrometry

Mass spectrometry of N-acetyl-S-trityl-L-cysteine would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the trityl group and other characteristic fragments. A common fragmentation for N-acetyl-cysteine conjugates is a neutral loss of 129 Da.^[8]

Biological Activity and Signaling Pathways

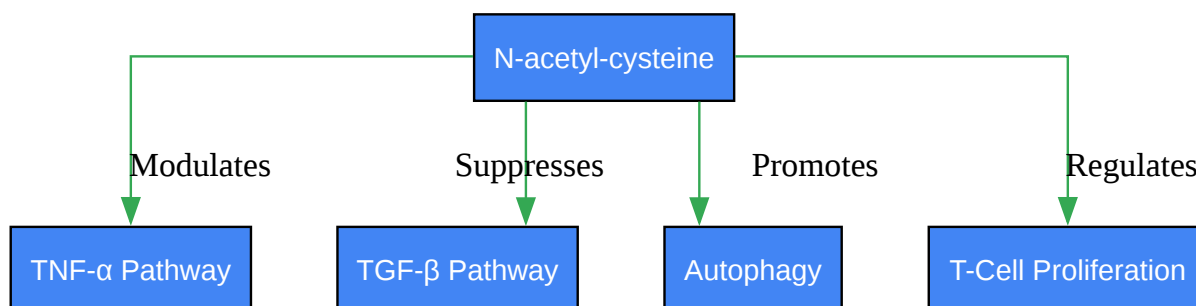
While the specific biological activities and signaling pathways of N-acetyl-S-trityl-L-cysteine have not been extensively studied, the activities of its constituent parts, N-acetyl-L-cysteine (NAC) and S-trityl-L-cysteine (STLC), provide valuable insights.

N-acetyl-L-cysteine (NAC) is a well-known antioxidant and a precursor to glutathione. It has been investigated for its role in modulating various signaling pathways, including:

- **TNF- α signaling:** NAC can increase the expression of membrane-bound TNF- α and its receptors, leading to enhanced T-cell cytotoxicity against tumor cells.^[7]
- **TGF- β signaling:** NAC has been shown to suppress TGF- β signaling by targeting different components of the signaling machinery.^[9]

- IL-2 vs. IL-12 driven proliferation: NAC has differential effects on T-cell proliferation driven by IL-2 and IL-12, suggesting its involvement in distinct signaling pathways.[10]
- Autophagy: In some cellular contexts, NAC has been observed to have a promoting effect on autophagy.[11]

The diagram below illustrates the potential influence of the NAC component on cellular signaling.

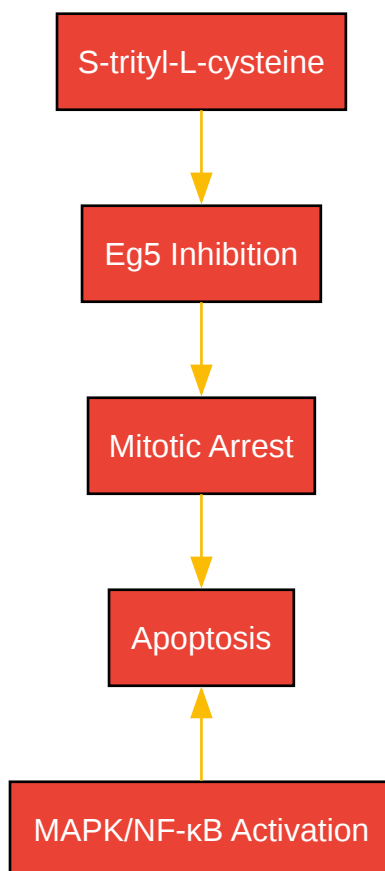


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Potential signaling pathways modulated by the NAC moiety.

S-trityl-L-cysteine (STLC) is known as a potent and specific inhibitor of the mitotic kinesin Eg5, which is essential for the formation of the bipolar spindle during mitosis.[12] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[13][14] Studies have shown that STLC-mediated apoptosis is triggered by the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways.[15]

The signaling cascade initiated by the STLC component is depicted below.



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Signaling pathway associated with the STL moiety.

The combination of these two moieties in N-acetyl-S-trityl-L-cysteine suggests a molecule with potential dual functionality: antioxidant and cytostatic. However, further research is required to elucidate the specific biological effects and signaling pathways directly modulated by N-acetyl-S-trityl-L-cysteine.

Conclusion

N-acetyl-S-trityl-L-cysteine is a versatile derivative of L-cysteine with significant potential in chemical synthesis and drug development. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and deprotection, make it an accessible tool for researchers. While direct studies on its biological activity are limited, the known functions of its constituent N-acetyl and S-trityl groups suggest a promising avenue for the development of novel therapeutic agents with combined antioxidant and antiproliferative properties. Further

investigation into the specific signaling pathways affected by this compound is warranted to fully realize its therapeutic potential.

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